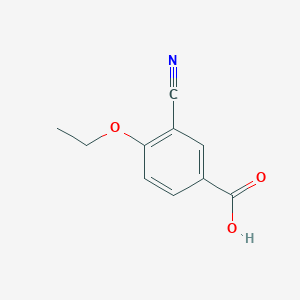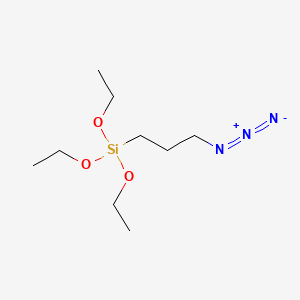
3-(叠氮丙基)三乙氧基硅烷
描述
3-(Azidopropyl)triethoxysilane is a chemical compound used as an immobilization agent for metal ions . It is typically synthesized by reacting triethoxysilane with azide .
Synthesis Analysis
3-(Azidopropyl)triethoxysilane is typically synthesized by reacting triethoxysilane with azide . In a study, SBA-15 mesoporous silica was functionalized with azidopropyl groups using azidopropyltriethoxysilane through both one-pot co-condensation and post-synthetic grafting .
Molecular Structure Analysis
The molecular formula of 3-(Azidopropyl)triethoxysilane is C9H21N3O3Si . Its average mass is 247.367 Da and its monoisotopic mass is 247.135223 Da .
Chemical Reactions Analysis
In the context of chemical reactions, 3-(Azidopropyl)triethoxysilane has been used to functionalize SBA-15 mesoporous silica with azidopropyl groups . This functionalization allows for very efficient chemoselective CuAAC in water, making it an attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Azidopropyl)triethoxysilane include a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (6), number of H bond donors (0), number of freely rotating bonds (10), and no violations of Rule of 5 . Its ACD/LogP is 2.23 .
科学研究应用
基因传递系统
- APTES 改性的氧化铁纳米粒子已被评估用于生物医学应用,包括医学成像和药物递送。一项研究开发了一种基因传递系统,将这些纳米粒子与阳离子聚合物相结合,提高了基因结合能力,并改善了贴壁细胞和悬浮细胞中 DNA 和 siRNA 的基因转染效率。该系统由于其生物相容性、高基因携带能力和极低的细胞毒性,显示出用于基因治疗的前景 (张祖德等,2013)。
电沉积和传感器应用
- 基于 APTES 的薄膜已电沉积在多晶金和金电极上,显示出传感器应用的潜力。这些薄膜已被用作表面等离子体共振生物传感的一部分,用于监测特定蛋白质 (G. Herlem 等,2008)。
表面功能化和生物偶联
- APTES 通常用于对玻璃基底进行功能化,形成胺反应性薄膜。研究表明,通过气相沉积制备的薄膜提供了更多数量的可接近氨基,并且由于其均匀性和较少的域而更适用于生物偶联应用 (王伟和 M. W. 沃恩,2008)。
生物胺化学传感器
- 已经开发了使用 APTES 的新型有机硅基化学传感器,用于识别生物胺。这些化学传感器对特定胺类显示出高亲和力,为分析化学开辟了新途径 (Gurjaspreet Singh 等,2014)。
表面润湿性研究
- 已经系统地研究了 APTES 自组装单层的润湿特性,揭示了与 APTES 结构相关的独特非理想润湿。这些发现对于表面润湿性至关重要的工程应用具有重要意义 (曾祥轩等,2011)。
细胞递送应用
- APTES 已被用于涂覆纸基质以用于细胞递送应用。这些功能化基质支持各种细胞类型的粘附、生长和增殖,并在组织修复和开发人源化动物模型方面具有潜力 (T. Agarwal 等,2019)。
纳米粒子功能化
- APTES 已被用于对二氧化硅纳米粒子进行功能化,以开发光活化一氧化碳释放分子。这项研究证明了 APTES 功能化纳米粒子在靶向药物递送中的潜力,尤其是在治疗实体瘤中 (G. Dördelmann 等,2011)。
纳米材料合成和功能化
- 从八(3-氨基丙基)八甲基倍半硅氧烷合成八(3-叠氮丙基)八甲基倍半硅氧烷展示了其作为纳米构建块的效用,用于创建高度功能化的立方八聚体多面体倍半硅氧烷骨架。这表明其在纳米技术和材料科学中的潜力 (B. Trastoy 等,2010)。
磁铁矿纳米粒子包覆
- 已经研究了用 APTES 包覆的磁铁矿纳米粒子,以了解其超顺磁性行为以及在结合生物分子、药物和金属方面的潜力。这对于包括生物医学在内的各个领域的磁分离程序具有影响 (M. Yamaura 等,2004)。
表面化学和蛋白质吸附
- APTES 与硅表面的相互作用的研究提供了对硅烷接枝机制、其对蛋白质吸附的影响以及创造稳定硅烷层的最佳条件的见解。这项研究与表面化学和生物材料领域相关 (N. Aissaoui 等,2012)。
环境应用
- APTES 接枝在农业副产品可可壳上已显示出改善的 CO2 吸附能力。这突出了 APTES 改性材料在环境应用中的潜力,特别是在碳捕获和储存中 (R. Bargougui 等,2018)。
催化和聚合物合成
- APTES 功能化的 Fe3O4@SiO2 纳米粒子已被用作合成螺噁吲哚的催化剂,在温和条件下表现出高催化活性。这对于绿色化学和药物合成具有重要意义 (Fatemeh Alemi-Tameh 等,2018)。
光电催化应用
- 在光电催化条件下用于甲醇氧化的 APTES 支持的氧化锌-银纳米复合材料的制造表明 APTES 在增强光电流产生和光电化学应用中的性能方面的作用 (K. Rokesh 等,2016)。
安全和危害
未来方向
The ease of synthesis for the azide-labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . This suggests potential future directions in the development of high-value applications .
属性
IUPAC Name |
3-azidopropyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNCWQATZVOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003292 | |
| Record name | (3-Azidopropyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidopropyl)triethoxysilane | |
CAS RN |
83315-69-9 | |
| Record name | (3-Azidopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Azidopropyl)triethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Azidopropyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(azidopropyl)triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)
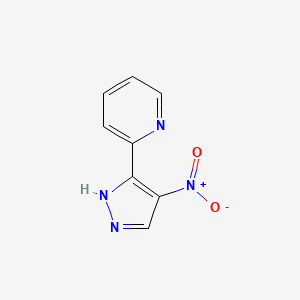
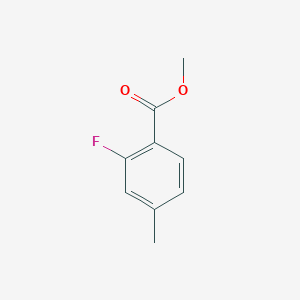
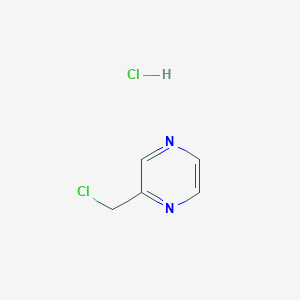
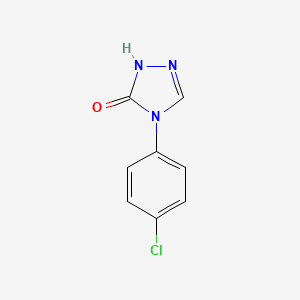
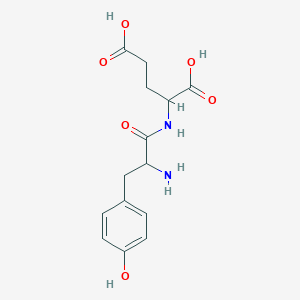
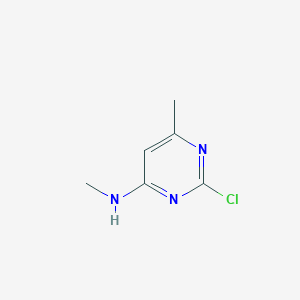
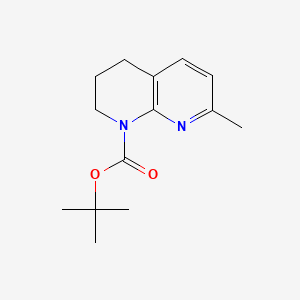
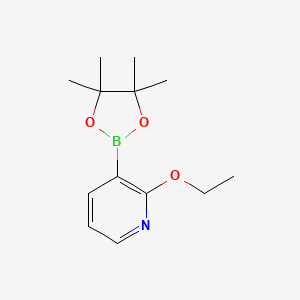
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
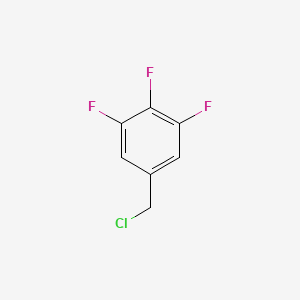
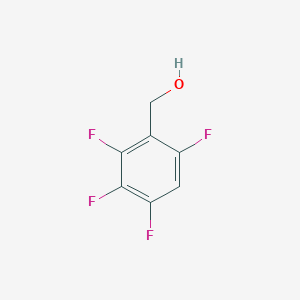
![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)
